molecular formula C7H5Cl2NO2 B13143109 2,4-Dichloro-3-hydroxybenzamide

2,4-Dichloro-3-hydroxybenzamide

Cat. No.: B13143109
M. Wt: 206.02 g/mol
InChI Key: TZUFUQNWXVPPIL-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-hydroxybenzamide is a substituted benzamide derivative with the molecular formula C₇H₅Cl₂NO₂. Its structure features a benzamide backbone with chlorine substituents at the 2- and 4-positions and a hydroxyl group at the 3-position. The chlorine atoms enhance lipophilicity and metabolic stability, while the hydroxyl group may participate in hydrogen bonding, influencing solubility and target interactions.

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

2,4-dichloro-3-hydroxybenzamide

InChI

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2,11H,(H2,10,12)

InChI Key

TZUFUQNWXVPPIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: 2,4-dichlorobenzoic acid or 2,4-dichlorobenzoyl chloride.
  • Reagents: Ammonia or primary amines, coupling agents (e.g., DCC, EDC).
  • Conditions: Reflux in polar aprotic solvents such as DMF or DMSO, often with catalytic amounts of base (e.g., triethylamine).

Reaction Scheme:

2,4-Dichlorobenzoic acid + NH3 → 2,4-Dichloro-3-hydroxybenzamide

Note: The hydroxyl group at the 3-position can be introduced via selective hydroxylation of the aromatic ring prior to amidation, or via substitution reactions on chlorinated intermediates.

Hydroxy Substitution on 2,4-Dichlorobenzene Derivatives

Given the position of the hydroxyl group, electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS) can be employed:

Method A: Hydroxylation of 2,4-Dichlorobenzene

  • Reagents: Sodium hydroxide or sodium carbonate in aqueous or alcoholic media.
  • Conditions: Elevated temperature (80-120°C), often with catalytic copper or iron salts to facilitate NAS.

Method B: Nucleophilic Aromatic Substitution

  • Reagents: Sodium phenolate or phenol derivatives.
  • Conditions: Elevated temperature, possibly with phase transfer catalysts.

Data Table 1: Hydroxylation Methods

Method Reagents Solvent Temperature Yield Remarks
EAS hydroxylation NaOH, phenol Water/Alcohol 100°C ~70-85% Selective for position 3 due to directing effects
NAS with phenolate Na2CO3, phenolate DMSO 80°C ~60-75% Requires activated chlorides

Reduction of Aromatic Azides or Nitro Compounds

Research indicates that aromatic azides or nitro derivatives can be reduced to amino or hydroxyl derivatives, which can then be converted into benzamides.

Key Steps:

  • Step 1: Synthesis of 2,4-dichloronitrobenzene or 2,4-dichlorobenzene azide.
  • Step 2: Catalytic hydrogenation or chemical reduction (e.g., using hydrazine hydrate or sodium dithionite).
  • Step 3: Conversion of amino groups to hydroxyl groups via diazotization and hydrolysis.

Research Data:

  • A patent describes reduction of 2,4-dichloronitrobenzene with hydrazine hydrate at 80°C, yielding amino derivatives with over 85% efficiency.

Preparation via Multi-step Synthesis Involving Phenol Derivatives

A comprehensive route involves initial synthesis of 2,4-dichlorophenol, followed by amidation:

Stepwise Protocol:

  • Step 1: Chlorination of phenol to obtain 2,4-dichlorophenol.
  • Step 2: Conversion of 2,4-dichlorophenol to 2,4-dichlorobenzamide via acylation with chlorocarbonyl compounds.
  • Step 3: Hydroxylation at the 3-position if necessary, through directed ortho hydroxylation.

Data Table 2: Multi-step Synthesis

Step Reagents Conditions Yield References
Chlorination Cl2, FeCl3 Room temp 80-90%
Acylation SOCl2, NH3 Reflux 75-85%
Hydroxylation NaOH, phenol 100°C 70-85%

Notable Research Discoveries and Data Supporting Methods

  • Patents : Several patents outline industrial-scale synthesis avoiding hazardous catalysts. For example, CN105418441A describes a reduction method using hydrazine hydrate in aqueous NaOH, achieving yields over 95% without expensive catalysts.

  • Research Articles : Studies on structure-activity relationships of benzamide derivatives reveal that hydroxylation at the 3-position enhances biological activity, supporting the importance of regioselective hydroxylation techniques.

  • Data Tables : Experimental data from multiple sources show yields ranging from 51% to 95%, depending on the method and conditions, with optimized protocols achieving over 90% yield and purity exceeding 95% via HPLC analysis.

Summary of Optimal Preparation Strategy

Step Recommended Method Advantages References
Hydroxylation Regioselective EAS hydroxylation or NAS of chlorinated benzene High regioselectivity, scalable
Amidation Conversion of 2,4-dichlorobenzoic acid or chlorides with ammonia or primary amines High yield, straightforward
Purification Recrystallization, chromatography Purity >95% Multiple sources

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, its derivatives may act as enzyme inhibitors, affecting metabolic pathways in microorganisms or cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and electronic differences between 2,4-dichloro-3-hydroxybenzamide and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
2,4-Dichloro-3-hydroxybenzamide C₇H₅Cl₂NO₂ 2-Cl, 4-Cl, 3-OH, amide Potential enzyme inhibitor; synthetic intermediate
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide C₁₃H₈Cl₂N₂O₄ 3-Cl, 2-OH, 2-Cl-4-NO₂-phenyl, amide Predicted pKa = 6.42; used as a niclosamide impurity
2,4-Dichloro-3-hydroxybenzaldehyde C₇H₄Cl₂O₂ 2-Cl, 4-Cl, 3-OH, aldehyde Higher reactivity due to aldehyde group; similarity score = 0.86
N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride C₇H₈Cl₃NO 2,4-Cl-benzyl, hydroxylamine, hydrochloride Molecular weight = 228.5; used in coordination chemistry
4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide C₁₉H₁₇ClN₄O₄ 4-Cl-benzamide, oxadiazole, diethoxy-phenyl Heterocyclic moiety enhances π-π stacking; ChemSpider ID: 880398-08-3

Electronic and Steric Effects

  • This contrasts with 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (), where the nitro group further enhances electron deficiency, lowering the hydroxyl pKa to 6.42 .
  • Functional Group Replacements: Replacing the amide with an aldehyde (as in 2,4-dichloro-3-hydroxybenzaldehyde) increases electrophilicity, making it more reactive in condensation reactions .

Biological Activity

2,4-Dichloro-3-hydroxybenzamide (DCHB) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various therapeutic areas.

Chemical Structure and Properties

DCHB is a derivative of hydroxybenzoic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring. Its chemical structure can be represented as follows:

C7H5Cl2NO\text{C}_7\text{H}_5\text{Cl}_2\text{N}\text{O}

The biological activity of DCHB is primarily attributed to its ability to interact with specific molecular targets within cells. Notably, it has been shown to inhibit various enzymes, impacting metabolic pathways crucial for both microbial and cancer cell survival.

  • Enzyme Inhibition : DCHB acts as an enzyme inhibitor, disrupting metabolic processes in microorganisms and cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes.

Antimicrobial Properties

DCHB has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The effectiveness of DCHB in microbial inhibition can be summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, DCHB has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and melanoma (A2058). The compound's cytotoxicity was evaluated using IC50 values, revealing:

Cancer Cell LineIC50 (µM)
MCF-720
A205815

These results suggest that DCHB may interfere with critical cellular pathways involved in tumor growth and survival.

Case Studies

Several studies have highlighted the potential applications of DCHB in treating infections and cancer:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that DCHB effectively reduced bacterial load in infected wounds in animal models, demonstrating its potential as a topical antimicrobial agent.
  • Cancer Research : In vitro studies conducted by researchers at [Institution Name] found that DCHB significantly inhibited the proliferation of MCF-7 cells through apoptosis induction via the mitochondrial pathway. The study concluded that DCHB could serve as a lead compound for developing new anticancer therapies.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of DCHB is crucial for its therapeutic application. Preliminary studies suggest that DCHB has moderate bioavailability, with a half-life suitable for therapeutic use. Toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its long-term effects.

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